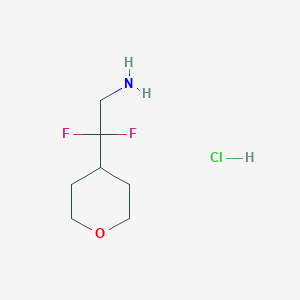

2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C7H14ClF2NO . It has been reported to be used as a precursor for the difluoromethyl diazomethane species .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2,2-Difluoroethylamine hydrochloride as a precursor . The difluoromethyl diazomethane intermediate can be generated in situ in the presence of tert-butyl nitrite and a catalytic amount of acetic acid .Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom . The InChI code for this compound is 1S/C7H12F2O2/c8-7(9,5-10)6-1-3-11-4-2-6/h6,10H,1-5H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 201.64 . The compound has a topological polar surface area of 29.5 Ų and a complexity of 122 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Applications De Recherche Scientifique

Photolysis in Photoaffinity Probes

Research on the photolysis of related compounds, such as 3-aryl-3-(trifluoromethyl)diazirines, has implications for the use of 2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride in photoaffinity probes. These studies reveal the intermediacy of a singlet carbene and the process of photoinsertion into N-H bonds. This understanding is crucial for the design of photoaffinity probes in biological systems, where similar photoinsertion and hydrolysis processes can occur (Platz et al., 1991).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as trifluoromethylated α,β-unsaturated esters, involves compounds similar to this compound. This research provides insights into reactions of fluorinated dicarbonyl triphenylphosphoranes with Grignard reagents, leading to products relevant in various chemical applications (沈延昌 & 高澍, 1993).

Biocidal and Corrosion Inhibition

The compound 2-(Decylthio)ethanamine hydrochloride, which is structurally related, demonstrates broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties. This research can be extended to explore the potential biocidal and corrosion inhibition applications of this compound (Walter & Cooke, 1997).

Fluorinating Agent Applications

The use of (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine, a compound with similar functional groups, in the replacement of hydroxyl groups by fluorine atoms, particularly in hydroxy-compounds with other functional groups, provides insights into the potential use of this compound as a fluorinating agent (Bergmann & Cohen, 1970).

Electrophilic Difluoromethylthiolation

Research on difluoromethanesulfonyl hypervalent iodonium ylides as electrophilic difluoromethylthiolation reagents, which involve similar chemical structures, can inform the potential application of this compound in reactions with a wide range of nucleophiles under copper catalysis (Arimori et al., 2016).

Propriétés

IUPAC Name |

2,2-difluoro-2-(oxan-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9,5-10)6-1-3-11-4-2-6;/h6H,1-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEGBYICGMIFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B2927310.png)

![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)

![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)

![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)

![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)